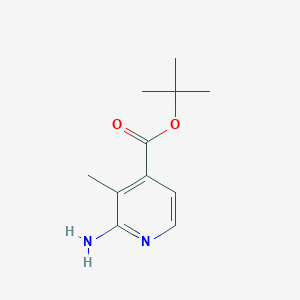

tert-Butyl 2-amino-3-methylisonicotinate

Description

Properties

IUPAC Name |

tert-butyl 2-amino-3-methylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7-8(5-6-13-9(7)12)10(14)15-11(2,3)4/h5-6H,1-4H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWZYGIAUJNCRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-amino-3-methylisonicotinate can be synthesized through several synthetic routes. One common method involves the esterification of 2-amino-3-methylisonicotinic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another method involves the transesterification of methyl 2-amino-3-methylisonicotinate with tert-butyl alcohol. This reaction can be catalyzed by a base such as sodium methoxide or sodium tert-butoxide. The reaction is usually performed at elevated temperatures to drive the equilibrium towards the formation of the desired tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts such as sulfonated resins can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-methylisonicotinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted isonicotinates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-amino-3-methylisonicotinate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives have shown potential as inhibitors of certain enzymes and receptors, making it a valuable tool in drug discovery.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They have shown promise in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-methylisonicotinate depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural Analogues

- tert-Butyl Alcohol (75-65-0): A simple tert-butyl derivative with significant flammability (flash point: 11°C) and reactivity with oxidizers, alkali metals, and acids .

- Ethyl 2-amino-3-methylisonicotinate: Replacing the tert-butyl group with ethyl may reduce steric hindrance, increasing susceptibility to ester hydrolysis but improving water solubility.

Physicochemical Properties

Key Observations :

- The tert-butyl group generally increases molecular weight and reduces water solubility compared to smaller esters.

- Amino and methyl substituents on the pyridine ring may enhance hydrogen-bonding capacity and alter electronic distribution, affecting interactions with enzymes or receptors .

Biological Activity

Tert-Butyl 2-amino-3-methylisonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and relevant data tables.

Chemical Structure and Properties

This compound is an isonicotinic acid derivative featuring a tert-butyl group, which is known for its lipophilicity and steric hindrance. The presence of the amino group and the isonicotinic structure contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of isonicotinic acid exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.

Table 1: Antimicrobial Activity of Isonicotinic Acid Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus ATCC 6538 | 32 µg/mL |

| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.27 µg/mL |

| Another Derivative | Escherichia coli ATCC 11230 | 16 µg/mL |

This table highlights the comparative effectiveness of various compounds against specific bacterial strains, showcasing the potential of this compound in antimicrobial applications.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. For instance, a study focusing on its effects on breast cancer cell lines (MCF-7) reported that it significantly inhibited cell proliferation.

Case Study: Anticancer Efficacy

In a recent study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability:

- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM , indicating potent activity against breast cancer cells.

Table 2: Anticancer Activity Data

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 40 |

| 20 | 20 |

This data illustrates the compound's effectiveness in reducing cell viability in cancer cells, suggesting its potential as an anticancer agent.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways within bacteria and cancer cells.

- Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl 2-amino-3-methylisonicotinate in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyl groups are introduced via Boc-protection of amines using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA). Purification often employs column chromatography with gradients of ethyl acetate/hexane, validated by TLC monitoring. Reaction yields can be optimized by controlling temperature (0–25°C) and solvent polarity (e.g., DCM or THF) .

- Key Considerations : Monitor reaction progress using LC-MS to detect intermediate formation. Ensure anhydrous conditions to prevent premature deprotection.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at 1.3 ppm, aromatic protons in isonicotinate ring).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₂₀N₂O₂).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For powder handling, wear P95 respirators to prevent inhalation .

- Storage : Store in airtight containers at –20°C to prevent degradation, as recommended for similar tert-butyl amino esters .

- Spill Management : Collect solid spills using non-sparking tools and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) for Boc-protection efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize transition states.

- Kinetic Studies : Use in-situ FTIR or reaction calorimetry to identify rate-limiting steps.

Q. What mechanisms explain the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 40°C. Monitor degradation products (e.g., free amine via LC-MS).

- Thermal Stability : Use DSC/TGA to determine decomposition temperatures. For example, tert-butyl esters typically degrade above 150°C .

- Conflict Resolution : If instability is observed at lower temperatures, assess trace moisture content via Karl Fischer titration .

Q. How should contradictory solubility data in polar aprotic solvents be resolved?

- Methodological Answer :

- Systematic Solubility Testing : Prepare saturated solutions in DMSO, DMF, and acetonitrile at 25°C. Quantify solubility via gravimetric analysis or UV-Vis spectroscopy.

- Computational Prediction : Apply Hansen solubility parameters (δD, δP, δH) to correlate experimental data with molecular polarity .

Q. What advanced computational methods can predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., carbonyl carbons).

- MD Simulations : Model solvation effects in water/DMSO mixtures to predict hydrolysis rates.

Q. What strategies minimize racemization during synthetic modifications of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.